PB-22 N-(4-hydroxypentyl) metabolite
Description
PB-22 N-(4-hydroxypentyl) metabolite is a primary oxidative metabolite of the synthetic cannabinoid PB-22 (quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate), a potent agonist of cannabinoid receptors CB1 and CB2. Its formation occurs via hydroxylation of the pentyl side chain at the fourth carbon, yielding the structure quinolin-8-yl 1-(4-hydroxypentyl)-1H-indole-3-carboxylate (or 1-(4-hydroxypentyl)-1H-indole-3-carboxylic acid in its carboxylated form) . This metabolite is a critical biomarker for confirming PB-22 consumption in forensic and clinical toxicology, as it persists longer in biological matrices (e.g., urine) than the parent compound .
Properties
Molecular Formula |
C23H22N2O3 |
|---|---|
Molecular Weight |
374.4 |
InChI |
InChI=1S/C23H22N2O3/c1-16(26)7-6-14-25-15-19(18-10-2-3-11-20(18)25)23(27)28-21-12-4-8-17-9-5-13-24-22(17)21/h2-5,8-13,15-16,26H,6-7,14H2,1H3 |
InChI Key |
USLCLHHNJHEBGL-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCCC(O)C)C4=C3C=CC=C4 |
Synonyms |
quinolin-8-yl 1-(4-hydroxypentyl)-1H-indole-3-carboxylate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Metabolic Comparison with Similar Compounds
Table 1: Structural and Metabolic Features of PB-22 N-(4-Hydroxypentyl) vs. Analogous Metabolites
Key Observations :
- Positional Isomerism : PB-22 N-(4-hydroxypentyl) and N-(5-hydroxypentyl) are positional isomers that co-elute in standard LC methods, complicating differentiation. However, the 4-hydroxypentyl isomer is more specific to PB-22, while the 5-hydroxypentyl form is shared with UR-144 metabolites .
- Fluorinated Analogs: 5F-PB-22 undergoes defluorination, producing metabolites overlapping with PB-22, unlike non-defluorinating analogs like FUB-PB-22 .
Analytical Challenges in Detection
Table 2: Detection Parameters for Hydroxypentyl Metabolites
Critical Notes:
- Co-Elution Issues: PB-22’s 4- and 5-hydroxypentyl isomers cannot be baseline-separated using common C18 columns, necessitating high-resolution MS or isomer-specific derivatization .
- Immunoassay Limitations: PB-22 metabolites exhibit low cross-reactivity in ELISA (<1% for UR-144 and XLR-11 metabolites), emphasizing the need for confirmatory LC-MS/MS .
Stability and Pharmacokinetic Behavior
- Urinary Detection Window : PB-22 N-(4-hydroxypentyl) is detectable in urine for up to 72 hours post-exposure, longer than parent PB-22 (12–24 hours) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
